molecular formula C7H8ClN B11817711 4-(1-Chloroethyl)pyridine

4-(1-Chloroethyl)pyridine

Cat. No.: B11817711
M. Wt: 141.60 g/mol
InChI Key: XBTYVRGJFWXDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Chloroethyl)pyridine: is an organic compound that belongs to the class of pyridines. Pyridines are nitrogen-containing heterocycles that are widely used in various fields of chemistry and industry due to their unique chemical properties. The compound this compound is characterized by the presence of a chloroethyl group attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Chloroethyl)pyridine typically involves the chlorination of 4-ethylpyridine. One common method is the reaction of 4-ethylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N+SOCl2C7H8ClN+SO2+HCl\text{C}_7\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClN} + \text{SO}_2 + \text{HCl} C7​H9​N+SOCl2​→C7​H8​ClN+SO2​+HCl

In this reaction, 4-ethylpyridine (C7H9N) reacts with thionyl chloride to produce this compound (C7H8ClN), along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Chloroethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the chloroethyl group can lead to the formation of ethylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of ethylpyridine derivatives.

Scientific Research Applications

4-(1-Chloroethyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)pyridine involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

    4-Ethylpyridine: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    4-(1-Bromoethyl)pyridine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.

    4-(1-Hydroxyethyl)pyridine: Contains a hydroxy group, making it more polar and reactive in different types of chemical reactions.

Uniqueness: 4-(1-Chloroethyl)pyridine is unique due to the presence of the chloroethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

4-(1-chloroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTYVRGJFWXDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.